Q-VD(OMe)-OPh
Description
Advantages of Q-VD(OMe)-OPh in Experimental Systems: Efficacy and Cell Permeability Profile this compound has demonstrated significant advantages in experimental systems, primarily due to its superior efficacy and favorable cell permeability profile. It is reported to be significantly more effective in preventing apoptosis than widely used inhibitors such as Z-VAD-fmk and Boc-D-fmkkarger.comapexbt.comamerigoscientific.com. This compound is effective at lower concentrations and exhibits potent antiapoptotic propertiesapexbt.comnih.govamerigoscientific.comresearchgate.netresearchgate.net. It is equally effective at inhibiting the three major apoptotic pathways mediated by caspase 9/3, caspase 8/10, and caspase 12apexbt.combpsbioscience.comamerigoscientific.com. Studies have shown that this compound can inhibit recombinant caspases 1, 3, 8, and 9 with IC50 values ranging from 25 to 400 nM, and caspases 7, 10, and 12 with an IC50 of 10 µMbpsbioscience.comnih.gov. Its effectiveness is evidenced by the complete suppression of apoptosis induced by agents like actinomycin (B1170597) Dapexbt.comamerigoscientific.com.
A key advantage of this compound is its cell permeability, allowing it to effectively reach intracellular caspase targets bio-gems.comnovusbio.comnovusbio.com. The quinolyl and phenoxy moieties are believed to contribute to this enhanced cellular permeability nih.gov. Furthermore, this compound has been shown to penetrate the blood-brain barrier, making it a valuable tool for research in neurological contexts bpsbioscience.comnih.govmedchemexpress.com. Importantly, this compound has demonstrated minimal toxicity to cells, even at high concentrations, a significant improvement over some earlier caspase inhibitors karger.comapexbt.comamerigoscientific.comresearchgate.net.
The efficacy of this compound in inhibiting caspase activity and preventing apoptosis has been demonstrated in various cell types and experimental models. For instance, it completely prevented apoptosis in Jurkat T leukemia cells induced by actinomycin D at concentrations as low as 5.0 µM researchgate.net. It has also been shown to prevent caspase activation and apoptosis in human neutrophils for at least 5 days plos.org.
Below is a table summarizing some key properties and efficacy data for this compound:
Scope of this compound Application in Academic Disciplines Due to its broad-spectrum caspase inhibitory activity, high efficacy, low toxicity, and cell/blood-brain barrier permeability, this compound is widely used across various academic disciplines in biomedical research. Its primary application is in studying the role of caspases and apoptosis in different biological processes and disease models.
Researchers utilize this compound to:
Investigate the mechanisms of apoptosis in cell culture systems and in vivo models researchgate.netnovusbio.com.
Determine the involvement of caspase-dependent cell death in various pathologies, including neurodegenerative diseases, stroke, and liver injury researchgate.netjpp.krakow.plkarger.comnih.govglpbio.comselleckchem.com.
Study the effects of inhibiting apoptosis on disease progression and outcomes in animal models researchgate.netnih.gov. For example, it has been used to reduce brain injury in models of neonatal hypoxia-ischemia and murine stroke karger.comnih.govglpbio.com.
Explore non-apoptotic roles of caspases researchgate.net.
Analyze the interplay between apoptosis and other cellular processes like inflammation researchgate.net.
As a tool in studies involving HIV infection, where it has shown inhibitory effects medchemexpress.comselleckchem.com.
In studies examining the lifespan and function of specific cell types, such as neutrophils plos.org.
The use of this compound provides researchers with a robust tool to effectively inhibit caspase activity and delineate caspase-dependent events in a wide range of experimental settings.
Properties
Molecular Formula |
C26H25F2N3O6 |
|---|---|
Molecular Weight |
527 |
Synonyms |
(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate |
Origin of Product |
United States |
Molecular and Biochemical Foundations of Q Vd Ome Oph Inhibitory Function
Structural Determinants of Caspase Binding and Inhibition by Q-VD(OMe)-OPh
The structure of this compound is key to its inhibitory activity. It features a quinolyl group at the N-terminus, followed by valine and O-methylated aspartic acid residues, and a C-terminal 2,6-difluorophenoxymethyl ketone group. bpsbioscience.comapexbt.comnih.gov This peptidyl structure mimics the recognition sequence of caspase substrates, allowing the inhibitor to bind to the enzyme's active site. novusbio.comnovusbio.com The valine-aspartate amino acids contribute to its broad-spectrum inhibitory function. nih.gov The quinolyl and phenoxy moieties are thought to enhance cellular permeability and substrate access to the caspase active site. nih.gov
Irreversible Covalent Adduct Formation with Caspase Active Sites
This compound functions as an irreversible inhibitor by forming a covalent bond with the catalytic cysteine residue within the caspase active site. novusbio.comnovusbio.com This interaction is a hallmark of mechanism-based inhibitors that target cysteine proteases like caspases. The 2,6-difluorophenoxymethyl ketone group acts as an electrophilic "warhead" that reacts with the nucleophilic thiol group of the active site cysteine, resulting in the formation of a stable thioether adduct. mdpi.com This irreversible modification effectively blocks the catalytic activity of the caspase enzyme. scbt.com The OPH trap of Q-VD-OPh provides an alternative to the fluoromethylketone (FMK) family of inhibitors, offering superior potency and cell permeability. novusbio.comnovusbio.com
Enzymatic Specificity and Inhibition Profiles Across Caspase Subfamilies
This compound is characterized as a pan-caspase inhibitor, meaning it inhibits multiple members of the caspase family. novusbio.commedchemexpress.combpsbioscience.comscbt.comciteab.comnih.gov Caspases are broadly classified into initiator caspases (e.g., caspase-2, -8, -9, -10) and effector caspases (e.g., caspase-3, -6, -7), as well as inflammatory caspases (e.g., caspase-1, -4, -5, -12). nih.govmdpi.comnih.govmedchemexpress.com this compound demonstrates inhibitory activity across these subfamilies, albeit with varying potencies. medchemexpress.combpsbioscience.com
Data on the inhibitory potency of this compound against various recombinant caspases is available, typically expressed as IC50 values. medchemexpress.combpsbioscience.comnih.govapexbt.comamerigoscientific.com
| Caspase Family | Caspase Members Inhibited by this compound | IC50 Range (nM) |
|---|---|---|
| Initiator Caspases | Caspase-1, Caspase-8, Caspase-9 | 25-400 |
| Effector Caspases | Caspase-3, Caspase-7 | 25-400 (Caspase-3), 48 (Caspase-7) |
| Inflammatory Caspases | Caspase-1, Caspase-12 | 25-400 (Caspase-1), 10,000 (Caspase-12) |
Note: IC50 values can vary depending on the experimental system and conditions.
Inhibition of Initiator Caspases (e.g., Caspase-8, Caspase-9)
This compound effectively inhibits initiator caspases such as caspase-8 and caspase-9. novusbio.commedchemexpress.combpsbioscience.comscbt.comciteab.comnih.govapexbt.comciteab.com These caspases play critical roles in initiating apoptotic pathways, with caspase-8 involved in the extrinsic (death receptor) pathway and caspase-9 in the intrinsic (mitochondrial) pathway. nih.govmedchemexpress.com Research has shown that this compound can inhibit the cleavage and activation of both caspase-8 and caspase-9. researchgate.net
Inhibition of Effector Caspases (e.g., Caspase-3, Caspase-7)
Effector caspases, including caspase-3 and caspase-7, are the primary executioners of apoptosis, responsible for cleaving numerous cellular substrates. nih.govnih.gov this compound is a potent inhibitor of these caspases. novusbio.commedchemexpress.combpsbioscience.comscbt.comciteab.comnih.govamerigoscientific.comciteab.comnih.gov Studies have demonstrated that this compound can fully inhibit caspase-3 and -7 activity at relatively low concentrations. researchgate.net Inhibition of these caspases by this compound prevents the downstream events of apoptosis, such as PARP cleavage and DNA fragmentation. medchemexpress.comapexbt.comselleckchem.com
Inhibition of Inflammatory Caspases (e.g., Caspase-1, Caspase-12)
Beyond their roles in apoptosis, some caspases, particularly caspase-1 and caspase-12, are involved in inflammatory processes. novusbio.commedchemexpress.commdpi.comscbt.comciteab.comnih.gov Caspase-1 is a key enzyme in the formation of the inflammasome and the processing of pro-inflammatory cytokines like IL-1β and IL-18. This compound has been shown to inhibit caspase-1. medchemexpress.combpsbioscience.comscbt.comscience.gov While its potency against caspase-1 is within the 25-400 nM range, its inhibition of caspase-12 appears to be less potent, with an IC50 of 10 µM reported. bpsbioscience.com
Comparative Analysis of this compound with Other Pan-Caspase Inhibitors (e.g., ZVAD-fmk, Boc-D-fmk)
This compound is often compared to earlier generation pan-caspase inhibitors like ZVAD-fmk (Z-Val-Ala-Asp(OMe)-FMK) and Boc-D-fmk (Boc-Asp(OMe)-FMK). novusbio.commedchemexpress.combpsbioscience.comapexbt.comnovusbio.comscbt.comciteab.comnih.govciteab.comnih.govnih.govresearchgate.netselleckchem.comfishersci.comtranscriptionfactor.org Research indicates that this compound offers several advantages over these FMK-based inhibitors. novusbio.combpsbioscience.comapexbt.comnovusbio.comrndsystems.comapexbt.comresearchgate.net
Key comparative findings include:
Increased Potency and Effectiveness: this compound has been reported to be significantly more effective in preventing apoptosis than ZVAD-fmk and Boc-D-fmk. apexbt.comapexbt.comamerigoscientific.comresearchgate.net It is effective at significantly lower doses in cell culture. nih.gov
Reduced Toxicity: A notable advantage of this compound is its minimal toxicity, even at high concentrations, which is attributed to the O-phenoxy group replacing the fluoromethyl ketone found in ZVAD-fmk and Boc-D-fmk. novusbio.comapexbt.comrndsystems.comapexbt.comamerigoscientific.comresearchgate.nethellobio.com FMK-based inhibitors can exhibit non-specific toxicity and off-target effects, including inhibition of other proteases like cathepsins. nih.govcaymanchem.com Q-VD(OPh) does not cross-react with cathepsins or calpains. hellobio.com
Improved Stability: this compound is reported to be more stable in aqueous environments compared to FMK-based inhibitors. bpsbioscience.com
Broader Spectrum (in some contexts): While all are considered pan-caspase inhibitors, some studies suggest this compound has a broader spectrum or is equally effective across the major apoptotic pathways (caspase 9/3, caspase 8/10, and caspase 12). apexbt.comapexbt.comresearchgate.net
| Feature | This compound | ZVAD-fmk | Boc-D-fmk |
|---|---|---|---|
| Inhibitory Mechanism | Irreversible, Covalent Adduct | Irreversible, Covalent Adduct | Irreversible, Covalent Adduct |
| Warhead | 2,6-difluorophenoxymethyl ketone (OPh) | Fluoromethyl ketone (FMK) | Fluoromethyl ketone (FMK) |
| Toxicity | Minimal/Reduced | Can exhibit non-specific toxicity | Can exhibit non-specific toxicity |
| Potency (vs. FMK) | Generally higher | Lower | Lower |
| Stability (aqueous) | More stable | Less stable | Less stable |
| Off-target effects | Reduced (e.g., cathepsins) | Can inhibit other proteases | Can inhibit other proteases |
Research comparing this compound and ZVAD-fmk in neutrophil apoptosis demonstrated that this compound dramatically decreased apoptosis at much lower concentrations (from 10 nM) compared to ZVAD-fmk (below 100 µM). plos.org This highlights the increased potency of this compound.
Mechanism of Action Within Cellular Pathways
Regulation of Apoptotic Signaling Cascades by Caspase Inhibition
Q-VD(OMe)-OPh exerts its potent anti-apoptotic effects by targeting caspases, a family of cysteine proteases that are central executioners of apoptosis. nih.gov It is recognized as a pan-caspase inhibitor, effectively blocking the activity of multiple caspases involved in both the initiation and execution phases of apoptosis. researchgate.netmedtechproducts.com Research has demonstrated its ability to inhibit recombinant caspases-1, -3, -8, and -9 with IC50 values in the nanomolar range, showcasing its high potency. researchgate.netabeomics.com This broad-spectrum inhibition allows this compound to effectively suppress apoptosis triggered by a variety of stimuli. bpsbioscience.com
One of the key advantages of this compound over other caspase inhibitors, such as Z-VAD-fmk, is its enhanced stability in aqueous environments and reduced cellular toxicity at effective concentrations. researchgate.netbpsbioscience.com This makes it a more reliable and specific tool for dissecting caspase-dependent signaling pathways.
Extrinsic Apoptosis Pathway Modulation
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. This compound effectively intercepts this cascade by directly inhibiting caspase-8 activity. researchgate.netabeomics.com By blocking caspase-8, it prevents the subsequent activation of downstream effector caspases, such as caspase-3, thereby halting the execution of the apoptotic program. nih.gov Studies have shown that in various cell types, the induction of apoptosis via death receptor stimulation can be significantly attenuated by pretreatment with this compound.
Intrinsic Apoptosis Pathway Modulation
The intrinsic, or mitochondrial, pathway of apoptosis is triggered by intracellular stress signals, culminating in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. This compound demonstrates robust inhibition of this pathway by targeting caspase-9, the apical caspase in the apoptosome complex. researchgate.netabeomics.com Its inhibitory action prevents the processing and activation of effector caspases, thereby preserving cellular integrity in the face of intrinsic apoptotic stimuli. The compound has been shown to be equally as effective in preventing apoptosis mediated by the caspase-9/3 pathway as it is for the extrinsic pathway. bpsbioscience.com
Endoplasmic Reticulum Stress-Induced Apoptosis
Prolonged endoplasmic reticulum (ER) stress can also lead to apoptosis, often through the activation of caspase-12 in murine models and caspase-4 in humans, which then converges on the activation of caspase-3. This compound has been shown to be an effective inhibitor of apoptosis induced by ER stress. researchgate.netbpsbioscience.com By inhibiting the downstream effector caspases, this compound can protect cells from ER stress-mediated demise, making it a valuable tool for studying the mechanisms that link ER dysfunction to cellular death.
| Pathway | Key Caspase(s) Inhibited by this compound | Outcome of Inhibition |
| Extrinsic Apoptosis | Caspase-8, Caspase-10 | Prevention of death receptor-mediated apoptosis |
| Intrinsic Apoptosis | Caspase-9 | Blockade of mitochondria-dependent apoptosis |
| Common Execution | Caspase-3, Caspase-6, Caspase-7 | Inhibition of final apoptotic execution steps |
| ER Stress-Induced Apoptosis | Caspase-12 (murine), Caspase-4 (human) | Protection against apoptosis triggered by ER stress |
Investigation of this compound Impact on Other Programmed Cell Death Modalities
The influence of this compound extends beyond apoptosis, with researchers utilizing its inhibitory properties to investigate the crosstalk and distinctions between different programmed cell death pathways.
Role in Necroptosis Research
Necroptosis is a form of regulated necrosis that is independent of caspases and is often initiated when caspase-8 is inhibited. The use of this compound in research has been instrumental in dissecting the switch between apoptosis and necroptosis. In certain experimental settings, the inhibition of caspases by this compound can promote a shift towards necroptotic cell death. However, it is important to note that this compound itself does not directly induce necroptosis but rather creates a cellular environment where necroptotic signaling can proceed in the absence of apoptotic machinery. This has been a critical observation in studies aiming to understand the molecular players and signaling complexes, such as the necrosome, that govern this form of cell death.
Interplay with Pyroptosis Pathways (as a caspase-1 inhibitor)
Pyroptosis is a pro-inflammatory form of programmed cell death that is dependent on the activation of inflammatory caspases, most notably caspase-1. As a pan-caspase inhibitor, this compound effectively blocks the activity of caspase-1. researchgate.netresearchgate.net This has made it a valuable tool for distinguishing pyroptosis from other cell death modalities. In studies of bacterial infections and inflammatory responses, this compound is used to demonstrate that the observed cell death and release of pro-inflammatory cytokines are dependent on caspase-1 activation. By inhibiting caspase-1, this compound can suppress pyroptosis and the associated inflammatory consequences.
| Programmed Cell Death Modality | Key Protein(s) | Role of this compound | Effect of this compound |
| Necroptosis | RIPK1, RIPK3, MLKL | Indirect; creates a caspase-inhibited state | Can promote a switch from apoptosis to necroptosis |
| Pyroptosis | Caspase-1, Gasdermin D | Direct inhibitor of Caspase-1 | Blocks pyroptotic cell death and inflammation |
Exploration of Caspase-Independent Cellular Processes Modulated by this compound
While this compound is primarily recognized as a potent pan-caspase inhibitor, its application in research has revealed its influence on, and interaction with, various cellular processes that are independent of caspase activity. The inhibition of apoptosis can sometimes unmask or promote alternative cell death pathways.
Necroptosis Induction: In specific cellular contexts, the pharmacological blockage of caspases by this compound can reroute the cell death signaling pathway from apoptosis to necroptosis, a regulated form of necrosis. nih.gov This phenomenon has been particularly observed in models of cerebral ischemia-reperfusion injury. nih.govresearchgate.net In this setting, pretreatment with this compound was found to suppress apoptosis but induce necroptosis. nih.gov Research has further implicated the nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome in this switch. nih.govresearchgate.net Studies showed that when necroptosis is induced by this compound, there is an elevation in NLRP3 inflammasome proteins and the inflammatory cytokine IL-1β. nih.gov This suggests that under conditions of caspase inhibition, cells can activate an alternative, inflammatory cell death program. researchgate.net
Effects on Autophagy: The relationship between apoptosis and autophagy is complex and context-dependent. nih.govplos.org Investigations into whether this compound directly modulates autophagy have been conducted, particularly in human neutrophils. These studies measured key autophagy regulators and markers such as mTOR, LC3B-II, and p62. nih.gov The results indicated that treatment with this compound did not significantly alter the levels or activation status of these markers, suggesting that the compound has a minimal direct effect on the autophagic process in these cells. nih.govplos.org
Selectivity Against Other Proteases: The specificity of an inhibitor is crucial for interpreting experimental results. This compound has demonstrated a high degree of selectivity for caspases over other classes of proteases, such as cathepsins. bdbiosciences.comnih.gov In contrast, the first-generation pan-caspase inhibitor Z-VAD-FMK has been shown to have off-target effects, including the inhibition of cathepsins. nih.gov For example, one study noted that while this compound did not prevent the cleavage of a specific protein substrate, Z-VAD-FMK did, likely due to its off-target inhibition of cathepsins. nih.gov This highlights the superior selectivity of this compound, making it a more precise tool for studying caspase-specific functions. bdbiosciences.com
| Caspase-Independent Process | Effect of this compound | Cellular Context/Model | Key Findings | References |
|---|---|---|---|---|
| Necroptosis | Induces/Promotes | Cerebral Ischemia-Reperfusion | Shifts cell death from apoptosis to necroptosis; involves activation of the NLRP3 inflammasome. | nih.govresearchgate.net |
| Autophagy | Not significantly altered | Human Neutrophils | No significant changes observed in key autophagy markers (mTOR, LC3B-II, p62). | nih.govplos.org |
| Cathepsin Activity | Highly selective; does not significantly inhibit | Biochemical assays | Demonstrates greater specificity for caspases compared to less selective inhibitors like Z-VAD-FMK. | bdbiosciences.comnih.gov |
Cellular Permeability and Intracellular Distribution Dynamics of this compound
The efficacy of a pharmacological inhibitor in cellular and in vivo models is critically dependent on its ability to reach its intracellular targets. This compound was designed as a second-generation inhibitor with physicochemical properties optimized for high bioavailability. bpsbioscience.comnih.gov
Cellular Permeability: this compound is widely characterized as a cell-permeable compound. plos.orgbdbiosciences.comresearchgate.netnovusbio.com This property allows it to efficiently cross the plasma membrane of living cells to engage with its cytosolic targets. The chemical structure of the molecule is believed to contribute to this high permeability. Specifically, the presence of quinolyl and O-phenoxy moieties likely increases the lipophilicity of the compound, facilitating its passive diffusion across the lipid bilayer of the cell membrane. nih.gov Its solubility in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and ethanol, contrasted with its insolubility in water, further supports its lipophilic character. bpsbioscience.comapexbt.com
Intracellular and Systemic Distribution: Once inside the cell, this compound is distributed primarily in the cytosol, where it can interact with and irreversibly bind to the active sites of various caspase enzymes. rndsystems.com Its demonstrated effects on mitochondrial functions, such as preventing age-associated increases in mitochondrial oxidative stress in neutrophils, suggest that it can access and act in close proximity to mitochondria. plos.org
A significant feature of this compound's distribution dynamics is its ability to cross the blood-brain barrier. bpsbioscience.comnih.govresearchgate.net This characteristic is a substantial advantage over many other inhibitors and makes it a valuable tool for studying apoptosis in the central nervous system and in animal models of neurological diseases, such as stroke. nih.govapexbt.com Its capacity to penetrate the brain and other tissues allows for effective systemic administration in in vivo research. nih.gov
| Characteristic | Description | Contributing Factors | References |
|---|---|---|---|
| Cellular Permeability | High; readily crosses the plasma membrane. | Lipophilic nature; presence of quinolyl and O-phenoxy groups. | plos.orgbdbiosciences.comnih.govresearchgate.netnovusbio.com |
| Mechanism of Entry | Presumed to be passive diffusion across the lipid bilayer. | Small molecular weight and lipophilicity. | nih.govkhanacademy.org |
| Intracellular Localization | Primarily cytosolic, where target caspases reside. Also shown to affect mitochondrial functions. | Distribution to sites of caspase activation and mitochondrial proximity. | plos.orgrndsystems.com |
| Systemic Distribution | Able to cross the blood-brain barrier. | Physicochemical properties allowing transport across biological barriers. | bpsbioscience.comnih.govresearchgate.net |
Applications of Q Vd Ome Oph in in Vitro Cellular Research Models
Suppression of Apoptosis in Diverse Cell Lines
Q-VD(OMe)-OPh has demonstrated the capacity to suppress apoptosis in a wide array of cell lines, reflecting its broad inhibitory activity against various caspases. Research has shown its effectiveness in human, mouse, and rat cell types. apexbt.com
Studies have been conducted using this compound in cell lines including, but not limited to:
JURL-MK1 nih.gov
HL60 nih.gov
WEHI 231 ichimarutrading.co.jpglpbio.comselleckchem.com
JEG3 selleckchem.com
MV4-11 selleckchem.com
SH-SY5Y selleckchem.com
Human neutrophils nih.gov
Urothelial carcinoma cells sigmaaldrich.com
This compound is effective in preventing apoptosis mediated by the three major apoptotic pathways: the caspase 9/3 (mitochondrial), caspase 8/10 (death receptor), and caspase 12 (ER stress) pathways. amerigoscientific.comichimarutrading.co.jptargetmol.comglpbio.commedchemexpress.combpsbioscience.combio-gems.com It inhibits recombinant caspases 1, 3, 8, and 9 with IC50 values ranging from 25 to 400 nM. amerigoscientific.comichimarutrading.co.jptargetmol.comglpbio.combpsbioscience.com Inhibition of caspases 7, 10, and 12 has also been reported with an IC50 of 10 µM. bpsbioscience.com
Dose-Dependent Effects on Apoptosis-Related Processes
The inhibitory effects of this compound on apoptosis and associated processes are dose-dependent, a characteristic that allows for titration of its effects in experimental settings. ichimarutrading.co.jpnih.gov Different apoptotic markers require varying concentrations of this compound for complete inhibition.
| Apoptotic Process Inhibited | Cell Line(s) | This compound Concentration | Reference |
|---|---|---|---|
| Caspase-3 and -7 activity (full) | JURL-MK1, HL60 | 0.05 µM | nih.gov |
| Caspase-8 activity | JURL-MK1, HL60 | Low concentrations | nih.gov |
| DNA fragmentation | JURL-MK1, HL60 | 2 µM | nih.govresearchgate.net |
| Disruption of cell membrane integrity | JURL-MK1, HL60 | 2 µM | nih.govresearchgate.net |
| PARP-1 cleavage (full) | JURL-MK1, HL60 | 10 µM | nih.gov |
| Drug-induced loss of cellular adhesivity | JURL-MK1 | 10 µM | nih.gov |
| DNA laddering | WEHI 231 | 5-100 µM | ichimarutrading.co.jpglpbio.comselleckchem.com |
Incubation with decreasing doses of this compound in the presence of apoptotic inducers like actinomycin (B1170597) D has shown a dose-dependent inhibition of apoptosis. ichimarutrading.co.jpglpbio.com
Inhibition of Apoptotic Inducer-Mediated Cell Death
This compound is effective in inhibiting cell death induced by a variety of apoptotic stimuli in vitro. Its ability to block multiple caspase pathways contributes to its broad protective effects.
Specific examples of apoptotic inducer-mediated cell death inhibited by this compound include:
Actinomycin D-induced apoptosis in WEHI 231 cells. apexbt.comichimarutrading.co.jptargetmol.comapexbt.comglpbio.comselleckchem.com
Apoptosis induced by imatinib (B729) mesylate and suberoylanilide hydroxamic acid in JURL-MK1 and HL60 cells. nih.gov
Virus-induced apoptosis in cardiac myocytes. selleckchem.com
Caspase-dependent cell death in MV4-11 cells. selleckchem.com
Cell death in urothelial carcinoma cells. sigmaaldrich.com
Heat-induced germ cell apoptosis. oup.com
The effectiveness of this compound in preventing apoptosis induced by substantial stimuli within short timeframes highlights its potent antiapoptotic properties in vitro. amerigoscientific.comapexbt.com
Analysis of Downstream Apoptotic Events using this compound
As a pan-caspase inhibitor, this compound is a valuable tool for researchers to investigate downstream events in the apoptotic cascade. By preventing caspase activation and subsequent substrate cleavage, the inhibitor allows for the study of processes that occur independently of or are regulated by caspase activity. amerigoscientific.comichimarutrading.co.jpsigmaaldrich.comflybase.orgfishersci.ficiteab.comnih.gov
Prevention of DNA Fragmentation
DNA fragmentation, a hallmark of the execution phase of apoptosis, is a direct consequence of caspase activation, particularly caspase-3. This compound effectively prevents this process by inhibiting the caspases responsible. apexbt.commedchemexpress.comichimarutrading.co.jpnih.govselleckchem.comnih.govsigmaaldrich.comoup.com
Studies have shown that:
this compound inhibited DNA fragmentation in JURL-MK1 and HL60 cells at a concentration of 2 µM. nih.govresearchgate.net
It potently inhibited Actinomycin D-induced DNA laddering in WEHI 231 cells. ichimarutrading.co.jpglpbio.comselleckchem.com
DNA fragmentation in human neutrophils was prevented by this compound treatment. nih.gov
The prevention of DNA fragmentation by this compound underscores its ability to block the terminal events of caspase-dependent apoptosis.
Inhibition of PARP Cleavage
Poly(ADP-ribose) polymerase (PARP) is a key nuclear protein involved in DNA repair that is cleaved by activated caspases, notably caspase-3, during apoptosis. This cleavage inactivates PARP and is considered a significant downstream event. This compound prevents the cleavage of PARP-1 by inhibiting the upstream caspases. apexbt.commedchemexpress.comnih.govselleckchem.comsigmaaldrich.comoup.comresearchgate.net
Research findings indicate:
A concentration of 10 µM this compound was required to fully prevent the cleavage of PARP-1 in JURL-MK1 and HL60 cells. nih.gov
this compound almost fully prevented PARP cleavage in models of heat-induced testicular germ cell apoptosis. oup.com
The inhibition of PARP cleavage by this compound serves as an indicator of its effectiveness in blocking effector caspase activity.
Maintenance of Cell Membrane Integrity
During apoptosis, changes in cell membrane integrity occur, including the externalization of phosphatidylserine (B164497) and eventual loss of membrane barrier function, which can be assessed by assays like Trypan blue exclusion. This compound helps maintain cell membrane integrity by preventing the caspase-driven dismantling of cellular structures. medchemexpress.comnih.govresearchgate.net
Studies have demonstrated that:
Disruption of cell membrane functionality was prevented at a concentration of 2 µM this compound in JURL-MK1 and HL60 cells. nih.govresearchgate.net
Studies on Mitochondrial Antigen Exposition
Information specifically detailing the application of this compound in in vitro studies focused on mitochondrial antigen exposition was not found in the consulted sources.
Utilizing this compound to Investigate Cell Differentiation Processes
Research has indicated that this compound can be utilized to investigate cell differentiation processes in in vitro settings. Studies involving acute myeloid leukemia (AML) blasts have shown that Q-VD-OPh, as a caspase inhibitor, can induce cell differentiation. apexbt.com Furthermore, its combination with vitamin D derivatives has been observed to enhance the differentiation of these AML blasts. apexbt.com Q-VD-OPh alone was also capable of increasing the expression of differentiation markers in these cells. apexbt.com
Summary of Q-VD-OPh Effect on AML Blast Differentiation:
| Treatment | Effect on Cell Differentiation | Effect on Differentiation Markers |
| Q-VD-OPh alone | Induces differentiation | Increases expression |
| Q-VD-OPh + Vitamin D D erivatives | Enhances differentiation | Further increases expression |
Research into Caspase Role in Cellular Adhesivity and Morphology
Specific research utilizing this compound to directly investigate the role of caspases in cellular adhesivity and morphology in in vitro models was not explicitly detailed in the consulted sources. However, as a pan-caspase inhibitor that prevents apoptosis, this compound indirectly impacts cellular morphology and potentially adhesivity by maintaining cell viability and preventing the characteristic morphological changes associated with programmed cell death.
Studies on Immune Cell Homeostasis and Function in Research Settings
While caspases are known to play roles in immune cell processes, specific in vitro studies focusing on the use of this compound to investigate immune cell homeostasis and function in research settings were not comprehensively described in the consulted sources. Research involving other caspase inhibitors has explored their effects on various immune cell types and their functions. medchemexpress.euapexbt.com
Applications of Q Vd Ome Oph in in Vivo Pre Clinical Research Models
Neuroprotection Studies in Animal Models of Neurological Injury
Q-VD(OMe)-OPh has been extensively utilized in animal models to probe the mechanisms of neuronal cell death following injury to the central nervous system. By inhibiting caspases, the key executioners of the apoptotic pathway, researchers can assess the extent to which programmed cell death contributes to the pathology of various neurological conditions and whether its inhibition offers therapeutic benefits.
In pre-clinical models of ischemic stroke, which mimics the effects of a blocked cerebral artery, this compound has demonstrated significant neuroprotective effects. frontiersin.org Studies using mouse models of middle cerebral artery occlusion (MCAO) have shown that the administration of this compound led to increased survival rates post-stroke. isciii.es Specifically, the compound dramatically reduced the number of caspase-3 positive cells, a marker for apoptosis, in the penumbra—the area of moderately damaged tissue surrounding the core infarct. isciii.es
Table 1: Research Findings of this compound in Ischemic Stroke Models
| Animal Model | Key Findings |
|---|---|
| Male 129S6SvEv Mice (MCAO) | Increased post-stroke survival rate; significantly reduced caspase-3 positive cells in the ischemic penumbra. isciii.es |
| Male Neonatal C57Bl/6 Mice (Hypoxia-Ischemia) | Reduced apoptosis (caspase-3 activation) and levels of inflammatory chemokines. isciii.es |
| Murine Stroke Model | Reduced ischemic brain damage and stroke-induced programmed cell death; decreased susceptibility to post-stroke bacteremia and improved survival. frontiersin.org |
The application of this compound has also been explored in models of traumatic spinal cord injury (SCI), where secondary injury cascades, including apoptosis, contribute significantly to tissue damage and functional loss. nih.gov In a rat model of SCI created by the weight-drop technique, treatment with this compound resulted in a significant reduction in the number of apoptotic cells in the injured spinal cord tissue. isciii.esnih.gov
Histopathological examination revealed that while trauma-only control animals showed significant hemorrhage, necrosis, and edema, the this compound-treated group exhibited a marked decrease in apoptotic cell counts at both 24 hours and 5 days post-injury. nih.gov This reduction in cell death was associated with significant functional improvements. The treated rats demonstrated better neurological function scores, including improved motor grading and performance on an inclined plane test, compared to untreated controls. nih.gov These findings suggest that by inhibiting the broad spectrum of caspases involved in the apoptotic cascade, this compound can mitigate secondary damage and support functional recovery after spinal cord trauma. nih.gov
Table 2: Research Findings of this compound in Spinal Cord Injury (SCI) Models
| Animal Model | Key Findings |
|---|---|
| Wistar Albino Rats (Weight-Drop SCI) | Significantly reduced the number of apoptotic (TUNEL-positive) cells in the injured spinal cord at 24 hours and 5 days post-injury. nih.gov |
Beyond specific injury models, this compound serves as a critical research tool for understanding the fundamental role of programmed cell death (PCD) in the context of brain damage. frontiersin.orgisciii.es Apoptosis is a key mechanism in the progression of neuronal damage following insults like ischemia. frontiersin.org The ability of this compound to inhibit apoptosis allows scientists to dissect the contribution of this specific cell death pathway from others, such as necrosis. isciii.es
Investigating Cellular Responses in Experimental Disease Models
The utility of this compound extends beyond neuroprotection, proving valuable in models of hematological cancers and infectious diseases where apoptosis is a key factor in disease progression and immune response.
In the context of hematological malignancies, caspases are known for their role in apoptosis, but research indicates they also influence other cellular processes like differentiation. nih.gov Studies using blast cells from patients with Acute Myeloid Leukemia (AML) have shown that inhibiting caspase activity with this compound can, paradoxically, induce the differentiation of these cancer cells. nih.gov
Ex vivo cultures of AML blasts treated with this compound alone showed an increase in the expression of monocytic differentiation markers, such as CD11b and CD14. nih.gov Furthermore, when combined with 1,25-dihydroxyvitamin D3 (1,25D) or its analogs—agents known to induce differentiation—this compound enhanced this effect. nih.gov This suggests that in certain cancer cells, caspases may play a role in maintaining an undifferentiated, proliferative state, and their inhibition can push the cells toward maturation. This anti-leukemic effect highlights a non-apoptotic role for caspases and presents a novel avenue for differentiation therapy research in AML. nih.gov
Table 3: Research Findings of this compound in Hematological Malignancy Models
| Cell Type / Model | Key Findings |
|---|---|
| Primary AML Blasts (ex vivo) | Induced monocytic differentiation when used alone, as measured by increased CD11b and CD14 expression. nih.gov |
In pathogenic Simian Immunodeficiency Virus (SIV) infection, a key model for Human Immunodeficiency Virus (HIV), the depletion of CD4+ T cells is a hallmark of disease progression to Acquired Immunodeficiency Syndrome (AIDS), and this cell loss is largely driven by apoptosis. frontiersin.orgnih.gov Pre-clinical studies in SIV-infected rhesus macaques have utilized this compound to investigate the therapeutic potential of inhibiting this rampant T cell death. frontiersin.org
When administered during the acute phase of SIV infection, this compound was shown to reduce T cell death and preserve the crucial ratio of CD4+ to CD8+ T cells in lymphoid organs and the gut. frontiersin.org The treatment also helped maintain the population of memory CD4+ T cells and was associated with an increased SIV-specific CD4+ T cell response. frontiersin.orgnih.gov Remarkably, even though the treatment was confined to the acute infection phase, the this compound-treated macaques exhibited lower viral loads and reduced cell-associated SIV DNA throughout the subsequent chronic phase of infection. frontiersin.orgnih.gov Ultimately, this early intervention prevented the development of AIDS, demonstrating that targeting caspase-mediated apoptosis can be a powerful strategy to control viral replication and delay disease progression. frontiersin.org
Table 4: Research Findings of this compound in SIV-Infected Rhesus Macaques
| Animal Model | Key Findings |
|---|---|
| SIV-infected Rhesus Macaques (Acute Phase Treatment) | Reduced T cell death and preserved the CD4+/CD8+ T cell ratio. frontiersin.org |
| SIV-infected Rhesus Macaques (Acute Phase Treatment) | Maintained memory CD4+ T cells and increased SIV-specific CD4+ T cell response. frontiersin.orgnih.gov |
| SIV-infected Rhesus Macaques (Chronic Phase Follow-up) | Lower viral load and reduced cell-associated SIV DNA. frontiersin.org |
Exploring Mechanisms in Aortic Aneurysm Development
The role of apoptosis, or programmed cell death, in the pathogenesis of aortic aneurysms has been a subject of significant investigation. The pan-caspase inhibitor this compound has been utilized in pre-clinical models to elucidate the contribution of caspase-mediated cell death to the structural degradation of the aortic wall. nih.govnih.gov
In a murine model of Marfan's syndrome (Fbn1C1039G/+), which is characterized by progressive aortic aneurysm development, the administration of this compound was explored to understand the role of apoptosis in the early stages of the disease. nih.gov Research showed that treatment with the inhibitor resulted in a significant reduction in the aortic diameter and a decrease in the fragmentation of elastin (B1584352) within the aortic wall. nih.gov Despite these positive initial effects on the vessel's structural components, the study noted that the inhibition of caspases by this compound could not ultimately halt the eventual formation of aortic aneurysms in this genetic model. nih.gov
Table 1: Effects of this compound in Aortic Aneurysm Models
| Model | Key Findings | Outcome |
| Marfan Syndrome Mouse Model (Fbn1C1039G/+) | Reduced aortic diameter and aortic wall elastin fragmentation. nih.gov | Did not prevent the eventual development of aortic aneurysms. nih.gov |
| Abdominal Aortic Aneurysm (AAA) Mouse Model | Prevented medial degeneration and decreased extracellular matrix degradation. nih.gov | Led to a significant reduction in aneurysm size. nih.gov |
Analysis of Systemic Effects on Programmed Cell Death in Organ Systems
This compound has been instrumental in studying the systemic consequences of apoptosis in various disease models, extending beyond a single organ or localized condition. nih.govapexbt.comnih.gov Its ability to be administered in vivo and its broad-spectrum caspase inhibition have allowed researchers to probe the role of apoptosis in multiple organ systems simultaneously. nih.gov
The systemic effects of inhibiting apoptosis have also been extensively studied in the context of viral infections that impact the immune system. In SIV-infected rhesus macaques, a model for human HIV infection, this compound treatment during the acute phase of infection had profound systemic effects. nih.gov The inhibitor was shown to reduce T cell death and preserve the crucial CD4+/CD8+ T cell ratio within lymphoid organs, including lymph nodes and the spleen, as well as in the gut. nih.gov This preservation of immune cell populations in key organ systems was associated with lower viral loads and a delay in the progression to AIDS. nih.gov
Further research into the systemic effects on the immune system has shown that this compound can significantly prolong the lifespan of human neutrophils, a critical type of white blood cell, by preventing apoptosis for at least five days in vitro. plos.org This extended viability was accompanied by the maintenance of key neutrophil functions, such as phagocytosis and chemotaxis. plos.org
Table 2: Systemic Effects of this compound on Apoptosis in Organ Systems
| Disease Model | Affected Organ Systems | Key Research Findings |
| Murine Stroke Model | Brain, Thymus, Spleen | Reduced ischemic brain damage and decreased apoptosis in the thymus and spleen. apexbt.com Improved survival and lowered susceptibility to post-stroke infection. apexbt.com |
| SIV-Infected Rhesus Macaques | Lymphoid Organs (Lymph Nodes, Spleen), Gut | Inhibited spontaneous and activation-induced T cell death. nih.gov Preserved CD4+/CD8+ T cell ratio in lymphoid organs and the gut. nih.gov Associated with lower viral load and prevention of AIDS development. nih.gov |
| Human Neutrophils (in vitro) | Immune System Cells | Prevented apoptosis for at least 5 days. plos.org Maintained phagocytosis, NADPH oxidase activity, chemotaxis, and degranulation functions. plos.org |
Methodological Considerations for Q Vd Ome Oph Research Applications
Experimental Design Strategies for Utilizing Q-VD(OMe)-OPh
Effective experimental design is crucial for obtaining clear and interpretable results when using this compound. A primary consideration is the determination of the optimal concentration. While this compound is noted for its low toxicity compared to other inhibitors, titration is recommended to establish the most effective concentration for the specific cell type, apoptotic stimulus, and duration of the experiment. rndsystems.com In many cell culture systems, an effective dose is around 5 µM. nih.gov
When designing studies, researchers typically add this compound to the cell culture medium prior to or concurrently with the introduction of an apoptotic stimulus. medchemexpress.comselleckchem.com This pre-treatment allows the inhibitor to permeate the cells and be present to block caspase activation as soon as the apoptotic cascade is initiated. Since the inhibitor is typically dissolved in DMSO, it is critical to include a vehicle control (DMSO alone) to ensure that any observed effects are due to the inhibitor and not the solvent. nih.gov The final concentration of DMSO should generally not exceed 0.2-1.0% to avoid cellular toxicity that could confound the results. rndsystems.combdbiosciences.com
The experimental plan should also account for the irreversible nature of this compound's binding. rndsystems.comresearchgate.net This characteristic makes it suitable for studies where sustained caspase inhibition is required. However, it also means that washout experiments to study the reversal of effects are not feasible. The duration of the experiment, from inhibitor addition to endpoint analysis, must be carefully considered to capture the desired window of caspase activity and subsequent cellular events.
Selection of Appropriate Experimental Controls and Comparative Inhibitors
The selection of controls is paramount for validating the specificity of this compound's effects. A comprehensive experimental setup should include untreated controls, a vehicle control (e.g., DMSO), a positive control for apoptosis (the stimulus alone), and the experimental group (stimulus plus this compound).
For comparative analysis, other caspase inhibitors are often used to benchmark the efficacy and properties of this compound. The most common comparative inhibitor is Z-VAD-FMK. researchgate.netnih.gov Studies have shown that this compound is significantly more effective at preventing apoptosis than Z-VAD-FMK and another inhibitor, Boc-D-FMK. researchgate.netnih.gov Furthermore, this compound demonstrates superior potency, often requiring lower concentrations to achieve full inhibition of caspase activity and downstream apoptotic events compared to Z-VAD-FMK. nih.gov Unlike some fmk-containing inhibitors which can have off-target effects or induce necrosis in certain cell lines, this compound is reported to have higher specificity for caspases and lower cytotoxicity. nih.govnih.gov
| Inhibitor | Target | Mechanism | Key Distinctions from this compound |
| Z-VAD-FMK | Pan-Caspase | Irreversible | Less potent; potential for off-target effects and cytotoxicity; can induce necrosis in some cell types. researchgate.netnih.govnih.gov |
| Boc-D-FMK | Pan-Caspase | Irreversible | Generally less effective than this compound in preventing apoptosis. researchgate.netnih.gov |
| Q-VE-OPh | None (Control) | Inactive | Serves as a direct negative control with a single amino acid substitution that ablates inhibitory activity. nih.govla-press.org |
To definitively attribute the observed anti-apoptotic effects to the caspase-inhibiting activity of this compound, a proper negative control is essential. Q-VE-OPh serves as an ideal cognate negative control. hellobio.comscbt.com This compound is structurally almost identical to this compound, with the critical aspartic acid (D) residue in the caspase recognition sequence replaced by a glutamic acid (E) residue. nih.gov
Assessment Techniques for Caspase Activity and Inhibition in Research
To quantify the efficacy of this compound, researchers employ various techniques to measure caspase activity directly or assess downstream apoptotic events.
A common method for quantifying the activity of effector caspases like caspase-3 and caspase-7 involves fluorometric or colorimetric assays. These assays use a synthetic substrate consisting of the caspase recognition sequence (e.g., DEVD for caspase-3/7) linked to a reporter molecule. cephamls.commerckmillipore.com
For fluorometric assays, the substrate Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) is widely used. cephamls.comaatbio.com In its intact form, the substrate is not fluorescent. However, when cleaved by active caspases in a cell lysate, it releases the fluorogenic group AFC, which emits a detectable signal (typically yellow-green fluorescence at ~505 nm when excited at ~400 nm). cephamls.combdbiosciences.com By comparing the fluorescence from lysates of apoptotic cells with and without this compound, researchers can precisely quantify the inhibitor's ability to block caspase activity. nih.gov Colorimetric assays, such as those using DEVD-pNA, work on a similar principle, releasing a chromophore (p-nitroaniline) that can be measured with a spectrophotometer. merckmillipore.com
| Assay Type | Substrate Example | Detection Method | Principle |
| Fluorometric | Ac-DEVD-AFC | Spectrofluorometer | Cleavage of the substrate by active caspases releases a fluorescent compound (AFC). cephamls.combdbiosciences.com |
| Colorimetric | Ac-DEVD-pNA | Spectrophotometer | Cleavage of the substrate by active caspases releases a colored compound (pNA). merckmillipore.com |
Western blotting is a powerful technique to visually confirm the inhibition of caspase activation and the prevention of substrate cleavage. bio-rad-antibodies.com Caspases exist as inactive zymogens (procaspases) and are activated by proteolytic cleavage. bio-rad-antibodies.com Immunoblotting with antibodies that specifically recognize either the pro-form or the cleaved, active fragments of caspases (e.g., caspase-3, -8, or -9) can provide direct evidence of this compound's action. medchemexpress.comla-press.org In the presence of an effective concentration of this compound, the appearance of cleaved caspase fragments following an apoptotic stimulus will be significantly reduced or abolished. nih.govresearchgate.net
Furthermore, immunoblotting can be used to analyze the cleavage of key caspase substrates. A classic example is Poly (ADP-ribose) polymerase (PARP). During apoptosis, active caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. bio-rad-antibodies.com Treatment with this compound prevents this cleavage, leaving the full-length PARP intact, which is readily detectable by Western blot. selleckchem.comnih.gov This provides strong evidence that the caspase cascade has been effectively blocked upstream of this event.
Microscopic and Flow Cytometric Methods for Cell Death Analysis
Beyond biochemical assays, observing the morphological and cellular changes associated with apoptosis is crucial. Flow cytometry and microscopy are standard methods for this purpose.
Flow cytometry allows for the high-throughput quantification of apoptotic cells within a population. bdbiosciences.com A common approach is dual staining with Annexin V and a viability dye like 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI). bdbiosciences.com Annexin V binds to phosphatidylserine (B164497), which translocates to the outer leaflet of the plasma membrane during early apoptosis. The viability dye is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. In experiments, treatment with this compound can be shown to significantly reduce the percentage of Annexin V-positive cells that appear after an apoptotic stimulus. bdbiosciences.com Another flow cytometric method involves analyzing DNA content, where apoptotic cells appear as a "sub-G1" peak due to DNA fragmentation. researchgate.net this compound treatment markedly reduces this sub-G1 population in cells induced to undergo apoptosis. researchgate.net
Microscopy provides visual confirmation of apoptosis inhibition. Techniques like fluorescence microscopy using nuclear stains (e.g., Hoechst) can reveal chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. nih.gov Co-treatment with this compound prevents these nuclear changes. nih.gov Simple light microscopy combined with a trypan blue exclusion assay can also be used to assess cell viability, showing a higher percentage of viable (trypan blue-negative) cells in the presence of the inhibitor following an apoptotic challenge. researchgate.net
Considerations for Long-Term Experimental Studies with this compound
The application of this compound in experimental protocols that extend over several days or longer necessitates careful consideration of the compound's stability, its sustained efficacy, and the potential for inducing long-term alterations in cellular behavior beyond the immediate inhibition of apoptosis. The irreversible nature of its binding to caspases, coupled with its high potency and low toxicity, makes it suitable for prolonged studies, yet researchers must account for several methodological factors to ensure the validity and reproducibility of their findings. rndsystems.comnih.govnih.gov
Key considerations include the compound's chemical stability in culture media over time, the duration of its biological activity within the cellular environment, and the broader consequences of sustained pan-caspase inhibition on cellular homeostasis. nih.govnih.gov While this compound is noted for its reduced toxicity compared to earlier generations of caspase inhibitors, its long-term use may disrupt the natural balance of cell turnover, a factor that requires careful evaluation in chronic study designs. nih.govwright.edunih.gov
Compound Stability and Handling in Prolonged Experiments
The stability of this compound under experimental conditions is critical for long-term studies. The compound is typically supplied as a lyophilized powder and reconstituted in a solvent such as dimethyl sulfoxide (B87167) (DMSO). rndsystems.combdbiosciences.com Manufacturer specifications indicate that stock solutions in DMSO are stable for up to six months when stored at ≤ -20°C. rndsystems.com To maintain potency and prevent degradation, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. rndsystems.combdbiosciences.com
When introducing this compound into cell culture media for extended periods, the final concentration of the solvent must be carefully controlled. High concentrations of DMSO can exert cytotoxic effects that could confound experimental results, masking the specific effects of the caspase inhibitor. rndsystems.combdbiosciences.com Therefore, including a solvent control group is crucial to monitor any potential effects related to the vehicle. rndsystems.com
Sustained Bioactivity and Efficacy Over Time
Research has demonstrated that this compound can maintain its anti-apoptotic effects in vitro for several days following a single application. A notable study on human neutrophils, which are typically short-lived cells that undergo apoptosis within 24 hours of in vitro culture, found that a single treatment with this compound was sufficient to prevent apoptosis and maintain cell viability for at least five days. nih.govnih.gov This sustained effect was confirmed through multiple assays assessing markers of apoptosis. nih.govnih.gov
The long-term efficacy of this compound is not limited to preventing cell death; it also preserves cellular functionality. In the aforementioned neutrophil study, key functions such as phagocytosis, chemotaxis, NADPH oxidase activity, and degranulation were maintained for at least five days in the presence of the inhibitor. nih.gov This suggests that the compound does not merely keep the cells from undergoing apoptosis but also preserves their physiological capabilities for an extended period.
The table below summarizes the findings on the sustained viability and function of human neutrophils treated with this compound over a five-day period.
| Time Point | Apoptosis Status (% Apoptotic Cells) | Caspase Activity Level | Maintained Functions |
|---|---|---|---|
| Day 1 | ≤12% | Baseline levels | Phagocytosis, Chemotaxis, ROS Production, Degranulation |
| Day 2 | ≤12% | Baseline levels | Not specified |
| Day 3 | ≤12% | Baseline levels | Phagocytosis, Chemotaxis, ROS Production, Degranulation |
| Day 4 | ≤12% | Baseline levels | Not specified |
| Day 5 | ≤12% | Baseline levels | Phagocytosis, Chemotaxis, ROS Production, Degranulation |
Implications of Long-Term Caspase Inhibition
While the primary function of this compound is to inhibit caspases, its long-term use raises important biological questions. Sustained inhibition of apoptosis can disrupt cellular homeostasis, the process by which the body maintains a stable internal environment and eliminates old or damaged cells. nih.gov Concerns have been raised that prolonged interference with this fundamental process could potentially lead to adverse outcomes, such as the accumulation of cells that would normally be cleared, possibly resulting in immunological compromise or other pathologies. nih.gov
However, data from animal models provide some context to these theoretical concerns. In certain studies, daily administration of this compound for up to four months was reported to have no observable side effects. nih.gov Conversely, another study involving a 14-day chronic administration in a mouse model of stroke showed that while motor skills improved a few weeks after treatment, these gains were not sustained when observed a few months later. nih.gov These divergent findings highlight that the long-term consequences of using this compound can be context-dependent and warrant further investigation, particularly in studies designed to assess chronic effects.
The table below details select findings from long-term in vivo studies.
| Study Model | Duration of Administration | Observed Outcome | Reference |
|---|---|---|---|
| General Animal Models | Up to 4 months (daily) | No reported side effects | nih.gov |
| Mouse Stroke Model | 14 days (chronic) | Short-term motor skill improvement; benefits not sustained long-term | nih.gov |
Future Directions and Emerging Research Opportunities for Q Vd Ome Oph
Exploring Novel Programmed Cell Death Pathways Modulated by Caspase Inhibition
While initially used to prevent apoptosis, a significant emerging role for Q-VD(OMe)-OPh is in the exploration of non-apoptotic programmed cell death (PCD) pathways. Caspases, particularly caspase-8, act as critical molecular switches that dictate whether a cell undergoes apoptosis or other forms of regulated cell death, such as necroptosis. nih.gov
Future research is poised to use this compound to intentionally block the apoptotic pathway, thereby shunting cellular signaling towards alternative death mechanisms. This approach allows for the detailed study of pathways that are otherwise masked by a dominant apoptotic response.
Necroptosis Induction: Studies have shown that in the presence of certain stimuli, inhibiting caspases with compounds like this compound can switch the cell death modality from apoptosis to necroptosis, a regulated form of necrosis. nih.govnih.gov One study specifically identified this compound as an inducer of necroptosis following cerebral ischemia-reperfusion injury, highlighting its potential to study this pathway in disease models. nih.gov This opens avenues to investigate the necroptotic machinery, involving proteins like RIPK1 and RIPK3, and its role in inflammatory diseases and cancer. nih.govbmj.com
Investigating Pyroptosis: Pyroptosis is a highly inflammatory form of PCD dependent on inflammatory caspases like caspase-1. elsevierpure.commdpi.com Since this compound is a broad-spectrum inhibitor, it also targets these inflammatory caspases. selleckchem.comscbt.com This allows researchers to use it as a tool to distinguish between different caspase-dependent death pathways and to understand the specific contribution of inflammatory caspases to disease pathogenesis.
Dissecting PANoptosis: The concept of PANoptosis describes a complex interplay and crosstalk between apoptosis, necroptosis, and pyroptosis. researchgate.net Given that this compound can inhibit key nodes in this network (i.e., multiple caspases), it serves as an invaluable tool to unravel the complex signaling logic that governs this integrated cell death network.
Advanced Mechanistic Insights into this compound Activity at Subcellular Levels
The activity of this compound is not confined to the cytosol where caspases are often studied. Its influence extends to subcellular organelles, particularly mitochondria, which are central to the intrinsic apoptotic pathway. nih.govplos.org Future investigations will likely focus on a more granular understanding of the inhibitor's effects within specific cellular compartments.
Research has demonstrated that this compound can prevent increases in mitochondrial oxidative stress and affect mitochondrial depolarization in human neutrophils. nih.govnih.gov Furthermore, in one study, the inhibitor was shown to block the formation of irregular chromatin masses within the nucleus. nih.gov These findings suggest that the consequences of caspase inhibition by this compound have direct and indirect effects on organelle function and integrity.
Emerging research opportunities include:
High-resolution imaging to track the subcellular localization of this compound or its downstream effects on organelle morphology and dynamics.
Proteomic and metabolomic analyses of isolated organelles from this compound-treated cells to identify novel substrates of caspases that have organelle-specific functions.
Exploring how this compound-mediated caspase inhibition impacts inter-organelle communication, for instance, between the mitochondria and the endoplasmic reticulum, during cellular stress.
Development of Next-Generation Caspase Inhibitors Inspired by this compound Structure
This compound is considered a second-generation caspase inhibitor, offering significant improvements in specificity and reduced toxicity over predecessors like Z-VAD-fmk. bdbiosciences.comwright.edu These improvements are directly linked to its chemical structure, which provides a blueprint for the rational design of future, more advanced inhibitors. nih.gov
The key structural features of this compound that have guided and will continue to inspire new drug development include:
The O-phenoxy (OPh) group: Replacing the fluoromethylketone (FMK) moiety with a carboxyterminal O-phenoxy group was a critical innovation that dramatically reduced off-target toxicity. researchgate.netnih.gov This principle of modifying the warhead group is a central strategy in developing safer and more specific protease inhibitors.
Permeability-enhancing moieties: The quinolyl and phenoxy components of the molecule are thought to enhance its ability to cross cell membranes, a crucial property for in vitro and in vivo efficacy. nih.gov
Future research will build on these principles to develop next-generation inhibitors with potentially enhanced features, such as increased specificity for individual caspases, improved pharmacokinetic properties for clinical applications, or novel mechanisms of action like allosteric inhibition. nih.govroutledge.com
Table 1: Comparison of Caspase Inhibitor Features
| Feature | Z-VAD-fmk (1st Gen) | This compound (2nd Gen) | Potential Next-Generation |
|---|---|---|---|
| Reactive Group | Fluoromethylketone (FMK) | O-phenoxy (OPh) | Novel non-covalent or highly specific reactive groups |
| Toxicity | Higher, potential for off-target effects nih.gov | Minimal toxicity even at high concentrations researchgate.netnih.gov | Ultra-low to no toxicity |
| Specificity | Broad, but with off-target cysteine protease activity nih.gov | High specificity for caspases nih.gov | Isoform-specific (e.g., Caspase-8 vs Caspase-9) |
| Permeability | Cell permeable | High cell and blood-brain barrier permeability nih.govmedchemexpress.com | Targeted delivery to specific tissues or organelles |
Integration of this compound in High-Throughput Screening for Cellular Pathway Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery and systems biology. The reliability, potency, and non-toxic nature of this compound make it an ideal reagent for integration into HTS campaigns aimed at discovering novel cellular pathways and therapeutic agents. mdpi.com
Future applications in this area include:
Synthetic Lethality Screens: Using this compound to create a cellular environment where apoptosis is inhibited. A subsequent HTS of small molecule libraries or CRISPR/Cas9-based genetic screens could then identify compounds or genes that are lethal to cancer cells only when the primary apoptosis pathway is blocked.
Identifying Modulators of Alternative Death Pathways: Screening for compounds that either induce or inhibit necroptosis or other non-apoptotic death pathways can be performed in the presence of this compound to ensure the observed effects are not due to apoptosis.
Pathway Deconvolution: In screens where a compound is found to induce cell death, this compound can be used as a counterscreening tool to rapidly determine whether the mechanism is caspase-dependent.
The integration of this compound into these screening platforms will accelerate the pace of discovery, enabling researchers to efficiently map out complex cell death signaling networks. nih.gov
Unraveling the Role of Caspases in Non-Canonical Cellular Processes using this compound as a Tool
A burgeoning area of research is the discovery of non-apoptotic, or "non-canonical," functions of caspases in processes such as inflammation, cell differentiation, and proliferation. bdbiosciences.com Because this compound can effectively and cleanly inhibit caspase activity without inducing toxicity, it is an essential tool for parsing these non-death roles.
Inflammation and Immunity: Caspases are integral to inflammatory signaling. This compound has been used to demonstrate that caspase inhibition can reprogram the differentiation of monocytes into pro-inflammatory macrophages, indicating a non-apoptotic role for caspases in shaping immune cell identity and function. tandfonline.com
Cell Differentiation: Research has shown that this compound can promote the differentiation of certain leukemic cells, suggesting that caspases may play a role in maintaining an undifferentiated state in some cancers. caymanchem.com
Maintaining Cell Function: In a landmark study on human neutrophils, which are naturally short-lived, treatment with this compound prevented apoptosis and sustained their viability and key functions—such as phagocytosis, chemotaxis, and degranulation—for at least five days. plos.orgnih.govnih.gov This allows for the extended study of neutrophil biology, completely decoupled from their intrinsic apoptotic program.
The use of this compound in these contexts provides a window into the subtle, non-lethal roles of caspases, suggesting that these enzymes are not merely executioners but also sophisticated regulators of diverse cellular functions.
Q & A
Basic Research Questions
Q. What are the optimal storage, solubility, and preparation protocols for Q-VD(OMe)-OPh in cell culture experiments?
- Methodological Guidance :
- Storage : Store at -20°C in desiccated conditions to prevent hydrolysis .
- Solubility : Dissolve in DMSO (≥26.35 mg/mL) or ethanol (≥97.4 mg/mL) for stock solutions. For cell culture, dilute in serum-free media to avoid protein interference .
- Working Concentration : Typical doses range from 10–100 µM , validated in apoptosis assays (e.g., cisplatin-treated cells) .
Q. How does this compound compare to Z-VAD-FMK in inhibiting caspase activity?
- Key Findings :
- This compound exhibits broader caspase inhibition (targeting caspases 8/10, 9/3, and 12) compared to Z-VAD-FMK, which primarily targets caspase-3/7 .
- It is less cytotoxic at high concentrations (e.g., 100 µM), making it suitable for long-term studies .
- Experimental validation: Use flow cytometry with caspase-specific substrates (e.g., FLICA probes) or Western blotting for cleaved caspase detection .
Advanced Research Questions
Q. How should researchers design experiments to account for variable apoptotic inhibition efficacy across cell types or stimuli?
- Experimental Design Considerations :
- Timing : Apoptosis inhibition is dose- and time-dependent. For example, this compound fully inhibits staurosporine-induced apoptosis in 4 hours , but cisplatin-treated cells may require 24-hour pre-treatment .
- Controls : Include vehicle controls (DMSO/ethanol) and positive controls (e.g., untreated apoptotic cells). Validate with Annexin V/PI staining .
- Cell-Type Specificity : Test sensitivity in primary vs. immortalized cells, as caspase activation thresholds vary .
Q. How can contradictory data on this compound’s role in cell differentiation be resolved?
- Case Study : In cardiogenesis models, acute this compound treatment increased β-catenin and Oct-4 (pluripotency markers), while chronic use reduced c-Kit (progenitor marker) .
- Resolution Strategies :
- Use time-course experiments to distinguish acute vs. chronic effects.
- Combine with lineage-specific markers (e.g., Islet1 for cardiac progenitors) to track differentiation .
- Employ single-cell RNA sequencing to resolve heterogeneous responses .
Q. What methodologies detect off-target effects of this compound in multi-pathway studies?
- Approaches :
- Global Proteomics : Identify non-caspase targets (e.g., kinases) using affinity pulldown assays .
- Transcriptomic Profiling : Compare gene expression in treated vs. untreated cells (e.g., RNA-seq) .
- Functional Rescue : Co-treat with caspase-independent apoptosis inducers (e.g., necroptosis inhibitors like GSK’872) to isolate caspase-specific effects .
Key Methodological Recommendations
- Dosage Optimization : Titrate this compound against apoptotic stimuli (e.g., UV, chemotherapeutics) to balance efficacy and off-target risks .
- Data Validation : Use caspase activity assays (e.g., DEVD-AMC cleavage) alongside morphological apoptosis markers (e.g., nuclear fragmentation) .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxic agent handling, including PPE and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
